molecular formula C25H30N4O4 B2765260 Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252825-27-6

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2765260
CAS No.: 1252825-27-6
M. Wt: 450.539
InChI Key: PLWJOYQPDLGMME-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s mode of action is thought to involve both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in contexts where acetylcholine levels are otherwise reduced, such as in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE. Additionally, the compound’s efficacy can be influenced by the specific physiological environment in which it is acting, including the presence of other neurotransmitters and the overall state of the organism’s health .

Properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-3-33-20-11-9-18(10-12-20)23-22(24(30)32-2)21(26-25(31)27-23)17-28-13-15-29(16-14-28)19-7-5-4-6-8-19/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWJOYQPDLGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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